Kukulkanin B

説明

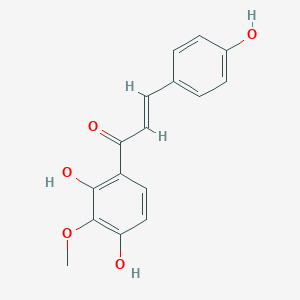

Kukulkanin B is a naturally occurring chalcone first isolated from Mimosa tenuifolia using hexane-Me₂CO solvent systems . Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol), with the IUPAC name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 124704-83-2) . Structurally, it features a 2',4',4-trihydroxy-3'-methoxy substitution pattern on its aromatic rings (Figure 1). Key characterization data include:

- Melting point: 215°C

- Spectroscopy: Distinct UV absorption peaks (λmax in MeOH: 254, 289 nm), IR bands (3420 cm⁻¹ for -OH, 1650 cm⁻¹ for α,β-unsaturated ketone), and NMR signals (δ 6.25 ppm for 2'-H, δ 3.85 ppm for 3'-OCH₃) .

- Crystallography: X-ray diffraction confirmed its planar chalcone backbone and hydrogen-bonding network .

特性

CAS番号 |

124704-83-2 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC名 |

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+ |

InChIキー |

ZFZIDBSKEIJNRS-XBXARRHUSA-N |

SMILES |

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |

異性体SMILES |

COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O |

正規SMILES |

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |

同義語 |

2',4',4-trihydroxy-3'-methoxyxchalcone kukulkanin B |

製品の起源 |

United States |

化学反応の分析

Structural Identification

Kukulkanin B was confirmed through:

-

UV-Vis spectroscopy : Characteristic absorption bands for chalcone π→π* transitions (~300-350 nm) and n→π* transitions (~250 nm)

-

Infrared (IR) spectroscopy : Key peaks for hydroxyl (-OH, ~3300 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-O-C (methoxy, ~1250 cm⁻¹) groups

-

NMR spectroscopy :

-

Mass spectrometry (MS) : Molecular ion peak consistent with C₁₆H₁₄O₅ (exact mass: 294.08 g/mol)

-

X-ray crystallography : Confirmed planar chalcone backbone and methoxy/hydroxyl substitution pattern

Hypothesized Reactivity Based on Chalcone Chemistry

While no direct studies on this compound’s reactions exist, its functional groups suggest potential reactivity:

| Functional Group | Expected Reactions | Typical Reagents/Conditions |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition | Nucleophiles (e.g., amines, thiols) |

| Hydroxyl groups (-OH) | Glycosylation, alkylation | Sugar donors, alkyl halides |

| Methoxy group (-OCH₃) | Demethylation | BBr₃, HBr/AcOH |

| Aromatic rings | Electrophilic substitution | Nitrating agents, halogens |

Research Gaps and Limitations

-

No experimental data on oxidation, reduction, or catalytic hydrogenation of this compound

-

Stability under varying pH/temperature remains unstudied

-

Biological activity (e.g., enzyme inhibition) might imply specific reactivity, but mechanistic details are unavailable

Recommended Future Studies

-

Synthesis optimization : Explore protecting-group strategies for selective functionalization.

-

Kinetic studies : Quantify reaction rates for Michael additions or electrophilic substitutions.

-

Computational modeling : Predict reactivity sites using DFT (density functional theory).

類似化合物との比較

Kukulkanin A vs. Kukulkanin B

Both compounds are chalcones isolated from Mimosa tenuifolia but differ in substitution patterns (Table 1):

| Property | This compound | Kukulkanin A |

|---|---|---|

| Substituents | 2',4',4-trihydroxy-3'-methoxy | 2',4'-dihydroxy-3',4-dimethoxy |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₇H₁₆O₆ |

| Melting Point | 215°C | 172°C |

| UV λmax (MeOH) | 254, 289 nm | 250, 310 nm |

| Key NMR Differences | δ 3.85 ppm (3'-OCH₃) | δ 3.90 ppm (3',4-OCH₃) |

Functional Implications :

This compound vs. Butein

Butein (3,4,2',4'-tetrahydroxychalcone) is another bioactive chalcone often compared to this compound (Table 2):

| Property | This compound | Butein |

|---|---|---|

| Substituents | 2',4',4-trihydroxy-3'-methoxy | 3,4,2',4'-tetrahydroxy |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₅H₁₂O₅ |

| Hydrogen Bond Donors | 4 (-OH groups) | 4 (-OH groups) |

| Key Structural Feature | Methoxy at 3' position | No methoxy groups |

Functional Implications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。